molecular formula C20H17F2N3O3S B2731896 N-(3,4-difluorophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 941946-25-4

N-(3,4-difluorophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2731896
CAS RN: 941946-25-4
M. Wt: 417.43
InChI Key: LGCHRMHZVJWQPB-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17F2N3O3S and its molecular weight is 417.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds similar to N-(3,4-difluorophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide have been synthesized through reactions involving heterocyclic, furan-2-yl, and pyrimidin-yl moieties, showcasing a diverse range of chemical manipulations and synthetic routes. For example, thiazolopyrimidine derivatives have demonstrated significant antinociceptive and anti-inflammatory activities, suggesting potential therapeutic applications beyond their initial scope (Selvam et al., 2012).

  • The crystal structure analysis of related compounds highlights the complexity and diversity of interactions within such molecules. For instance, the analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate reveals a folded conformation, stabilizing intramolecular hydrogen bonds, which could influence the compound's reactivity and interactions with biological targets (Subasri et al., 2016).

Potential Applications in Research

  • The synthesis and evaluation of compounds containing the furan-2-yl and pyrimidine moieties have led to the discovery of molecules with significant biological activities. For example, derivatives have shown pronounced plant-growth regulatory activity, which could be explored in agricultural research to develop new growth promoters or protectants (Aniskova et al., 2017).

  • In materials science, the decarboxylative Claisen rearrangement of furan-2-ylmethyl derivatives has been utilized to yield heteroaromatic products. This process could be applied in the synthesis of novel materials or organic compounds with specific electronic or optical properties (Craig et al., 2005).

  • Anticancer activity has been observed in 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, indicating the potential for these compounds to be further explored as therapeutic agents in oncology research. Such studies could lead to the development of new cancer treatments based on the structural motifs present in N-(3,4-difluorophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (Horishny et al., 2021).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3S/c21-15-7-6-12(9-16(15)22)23-18(26)11-29-19-14-4-1-5-17(14)25(20(27)24-19)10-13-3-2-8-28-13/h2-3,6-9H,1,4-5,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCHRMHZVJWQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=C(C=C3)F)F)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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